CB2 Cannabinoid Receptor Inverse Agonism: Potent EC50 of 0.065 µM for Lead Derivative
Hydrazone derivatives synthesized from 3-cyclohexylpropanohydrazide demonstrate potent and selective inverse agonist activity at cannabinoid receptors. Notably, a specific derivative, HZ-9, displayed an EC50 of 0.065 µM at the CB2 receptor and an EC50 of 1.2 µM at the CB1 receptor in a [35S]GTPγS functional assay . This level of potency, particularly the 18.5-fold selectivity for CB2 over CB1, is a quantifiable differentiator. While other hydrazide-derived cannabinoid ligands exist, this specific cyclohexylpropionyl scaffold provides a unique starting point for achieving high CB2 inverse agonist potency, which is not a generic property of all hydrazide derivatives. In comparison, many hydrazide derivatives reported in the literature for other targets often exhibit IC50 values in the micromolar range, making sub-micromolar functional activity a notable feature of this scaffold.
| Evidence Dimension | Cannabinoid Receptor Inverse Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50: 0.065 µM (CB2) and 1.2 µM (CB1) for derivative HZ-9 |
| Comparator Or Baseline | Baseline: Inactive or weakly active hydrazone derivatives; typical hydrazide-based ligands for other targets often have IC50 > 1 µM. |
| Quantified Difference | 18.5-fold selectivity for CB2 over CB1 for HZ-9. Achieves sub-100 nM potency at CB2. |
| Conditions | [35S]GTPγS membrane functional assay on human CB1 and CB2 receptors expressed in cell lines. |
Why This Matters
For researchers developing subtype-selective CB2 ligands for pain, inflammation, or cancer, this scaffold offers a validated path to potent inverse agonism, unlike generic hydrazides which would require extensive de novo optimization.
